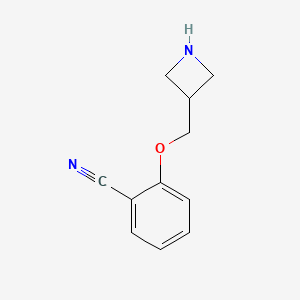

2-(Azetidin-3-ylmethoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Azetidin-3-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety through a methoxy linker

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethoxy)benzonitrile typically involves the reaction of 3-azetidinemethanol with 2-fluorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-azetidinemethanol is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry can be applied to optimize the synthesis process. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the reaction .

化学反応の分析

General Chemical Behavior

The chemical behavior of 2-(Azetidin-3-ylmethoxy)benzonitrile can be predicted based on the typical reactions of azetidines and benzonitriles.

Azetidines: Azetidines generally participate in nucleophilic substitutions and ring-opening reactions. They can react with electrophiles due to the presence of the nitrogen atom.

Benzonitriles: The benzonitrile portion can undergo hydrolysis reactions, which convert it into corresponding carboxylic acids under acidic conditions.

Key Reactions and Potential Transformations

The reactivity of this compound is attributed to its functional groups. Key reactions include those significant for modifying the compound's properties for specific applications.

Reactions of Azetidine Moiety:

-

Nucleophilic Substitutions: The nitrogen atom in the azetidine ring can act as a nucleophile, participating in substitution reactions with various electrophiles.

-

Ring-Opening Reactions: Azetidines can undergo ring-opening reactions, especially when reacted with strong nucleophiles or under harsh conditions. For example, azetidine derivatives can react with chloroformates to yield either dealkylated products or ring-opened amines.

Reactions of Benzonitrile Moiety:

-

Hydrolysis: The nitrile group in the benzonitrile portion can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. The general reaction is:

R−CN+2H2O→R−COOH+NH3where R represents the rest of the molecule.

-

Reduction: The nitrile group can be reduced to an amine using reducing agents like LiAlH4 or catalytic hydrogenation.

R−CN+2H2→R−CH2NH2

Compound Interactions

Understanding the interactions of this compound with biological targets is crucial for its application in medicinal chemistry. Interaction studies typically involve:

-

Binding Assays: Determining the binding affinity of the compound to specific protein targets.

-

Enzyme Inhibition Studies: Assessing the compound's ability to inhibit the activity of enzymes, particularly kinases.

-

Cell-Based Assays: Evaluating the compound's effects on cellular processes, such as proliferation, apoptosis, and signaling pathways.

Such studies would help clarify its therapeutic potential and guide further development.

Structural Analogues and Comparative Analysis

These compounds highlight variations in functional groups that affect their biological activity and reactivity, showcasing the uniqueness of this compound within this context.

科学的研究の応用

2-(Azetidin-3-ylmethoxy)benzonitrile is a chemical compound that features an azetidine ring and a benzonitrile moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes unique structural and functional properties to the compound. The benzonitrile portion, which includes a benzene ring attached to a nitrile group, enhances the compound's potential for biological activity and chemical reactivity. Due to these properties, this compound is of interest in medicinal chemistry for potential applications in drug development.

Chemical Properties and Reactions

This compound's chemical behavior can be analyzed through reactions typical of azetidines and benzonitriles. Azetidines generally undergo nucleophilic substitutions and ring-opening reactions and can react with electrophiles due to the presence of the nitrogen atom. For example, azetidine derivatives can react with chloroformates to yield either dealkylated products or ring-opened amines. The benzonitrile portion can participate in hydrolysis reactions, converting it into corresponding carboxylic acids under acidic conditions.

Potential Applications

This compound has potential applications in several fields, especially in pharmaceutical development. Its unique structure may allow it to act as a building block in synthesizing new drugs. Compounds containing azetidine and benzonitrile structures have demonstrated promising biological activities. Azetidines are known for their roles as pharmacophores in various therapeutic areas, including pain management and anti-inflammatory applications. The nitrile group may further enhance biological activity by increasing lipophilicity and enabling interactions with biological targets.

Medicinal Chemistry

- Drug Development The compound is of interest in medicinal chemistry due to its possible applications in drug development. Its unique structure may allow it to act as a building block in synthesizing new drugs.

- Sodium Channel Inhibitors Aryl carboxamide derivatives, which share some structural features, are used as inhibitors of voltage-gated sodium channels (Nav), particularly Nav 1.7 . These inhibitors are useful for treating chronic pain, including post-herpetic neuralgia, osteoarthritis, painful diabetic neuropathy, and cancer- or chemotherapy-induced pain . Other potential indications include depression, bipolar disorder, multiple sclerosis, Parkinson's disease, and Alzheimer's .

- Interaction Studies Understanding the interactions of this compound with biological targets is crucial for its application in medicinal chemistry. These studies typically involve:

- Binding Assays: Determining the affinity of the compound for specific protein targets.

- Enzyme Inhibition Studies: Assessing the compound's ability to inhibit enzyme activity.

- Cell-Based Assays: Evaluating the compound's effects on cellular function.

Structural Similarity and Activity

Several compounds share structural similarities with this compound.

Here are some examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Acetylbenzothiazole | Benzothiazole ring with acetyl group | Known for antimicrobial properties |

| 4-Aminobenzonitrile | Amino group on a benzonitrile | Exhibits significant analgesic activity |

| Azetidine-2-carboxylic acid | Azetidine with a carboxylic acid | Important for synthesizing bioactive peptides |

These compounds highlight variations in functional groups that affect their biological activity and reactivity, showcasing the uniqueness of this compound within this context.

Small Molecule Kinase Inhibitors

作用機序

The mechanism of action of 2-(Azetidin-3-ylmethoxy)benzonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring and benzonitrile moiety may play a role in binding to the active site of the target molecule, thereby influencing its function .

類似化合物との比較

Similar Compounds

2-(Azetidin-3-ylmethoxy)benzonitrile: C11H12N2O

4-(Azetidin-3-yloxy)-2-chlorobenzonitrile: C10H10ClN2O

2-Chloro-4-(3-hydroxy-azetidin-3-ylmethoxy)-benzonitrile: C10H10ClN2O2

Uniqueness

This compound is unique due to its specific combination of an azetidine ring and a benzonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

2-(azetidin-3-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C11H12N2O/c12-5-10-3-1-2-4-11(10)14-8-9-6-13-7-9/h1-4,9,13H,6-8H2 |

InChIキー |

FQMXFYCGFUBTOY-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1)COC2=CC=CC=C2C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。